molecular formula C5H9ClN4O2 B13492998 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

Cat. No.: B13492998
M. Wt: 192.60 g/mol
InChI Key: KURLIDOHQPGUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of azide-alkyne cycloaddition reactions, also known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction generally involves the following steps:

    Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydrolysis and Purification: The resulting product is hydrolyzed and purified to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the azide and alkyne precursors are prepared.

    Catalytic Reaction: The cycloaddition reaction is carried out in large reactors with efficient mixing and temperature control.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A basic triazole compound with similar structural features.

    BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.

    2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A structurally related compound with similar properties.

Uniqueness

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of amino acids modified with a triazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Information

The molecular formula for this compound is C5H8N4O2. Its structure features a triazole moiety which is known for its diverse biological properties. The compound can be represented by the following structural formula:

Molecular Structure CN1C C N N1 C C O O N\text{Molecular Structure }\text{CN1C C N N1 C C O O N}

Antimicrobial Properties

Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thus exhibiting antifungal properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1,2,3-triazoles have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Compound Cell Line IC50 (µM) Selectivity Index
Compound AHepG2< 513.7
Compound BVero< 5494.8

In a recent study involving derivatives related to the triazole structure, compounds exhibited low cytotoxicity with IC50 values in submicromolar ranges against resistant strains of cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Triazole compounds can inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways.
  • DNA Interaction : Some triazoles can intercalate into DNA or interact with DNA-binding proteins, leading to disruption in replication and transcription processes.
  • Cell Signaling Pathways : These compounds may modulate various signaling pathways that control cell growth and apoptosis.

Case Studies and Research Findings

A study evaluating derivatives of triazole compounds reported significant antiproliferative effects against human cancer cell lines. The compounds were synthesized and tested for their activity against HepG2 and Vero cell lines, showing promising results with low cytotoxicity and high selectivity indices .

Another investigation into the antimalarial activity of similar triazole derivatives highlighted their effectiveness against Plasmodium species. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles .

Properties

Molecular Formula

C5H9ClN4O2

Molecular Weight

192.60 g/mol

IUPAC Name

2-amino-2-(1-methyltriazol-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c1-9-2-3(7-8-9)4(6)5(10)11;/h2,4H,6H2,1H3,(H,10,11);1H

InChI Key

KURLIDOHQPGUSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.